molecular formula C22H29NO5 B564348 Trimebutine-d5 CAS No. 1189928-38-8

Trimebutine-d5

Cat. No. B564348
CAS RN: 1189928-38-8
M. Wt: 392.507
InChI Key: LORDFXWUHHSAQU-WRMAMSRYSA-N
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Description

Trimebutine-d5 is a compound with the molecular formula C22H29NO5 . It is also known by other names such as Transacalm-d5 and Cerekinon-d5 . It has a molecular weight of 392.5 g/mol .


Molecular Structure Analysis

The molecular structure of Trimebutine-d5 includes a [3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate . The compound has a complex structure with multiple functional groups, including a phenylbutyl group, a dimethylamino group, and a trimethoxybenzoate group .


Physical And Chemical Properties Analysis

Trimebutine-d5 has a molecular weight of 392.5 g/mol and a molecular formula of C22H29NO5 . It has a complexity of 466 and a topological polar surface area of 57.2 Ų . The compound has no hydrogen bond donors but has six hydrogen bond acceptors .

Scientific Research Applications

Modulation of Gastrointestinal Motility

  • Gastrointestinal Disorders Treatment : Trimebutine is known for treating hypermotility and hypomotility disorders of the gastrointestinal (GI) tract, like irritable bowel syndrome. Its dual effects on colonic motility involve inhibition of L-type Ca2+ channels and modulation of BKca currents (Lee & Kim, 2011).
  • Influence on Gastrointestinal Peptides : Trimebutine impacts the release of various gastrointestinal peptides, such as motilin, and modulates others like vasoactive intestinal peptide and gastrin. This effect accelerates gastric emptying and modulates colon contractile activity (Delvaux & Wingate, 1997).

Potential in Cancer Treatment

  • Anti-tumor Agent for Glioma : Trimebutine demonstrated significant inhibitory effects on glioma cell viability and migration. It promoted apoptosis in glioma cells, downregulated Bcl-2, and upregulated Bax, suggesting its potential as a therapeutic agent in glioma/glioblastoma management (Fan et al., 2018).

Modulation of Opiate Receptors

  • Opiate Receptor Interaction : Trimebutine's actions are mediated through its agonist effect on peripheral μ, k, and δ opiate receptors, potentially offering novel therapeutic approaches to treat motility disorders (Collins & Daniel, 1991).

Clinical Efficacy in Gastrointestinal Disorders

  • Functional Dyspepsia Treatment : Clinical studies revealed trimebutine's effectiveness in managing acute and chronic abdominal pain in functional bowel disorders, particularly in irritable bowel syndrome (Kardasheva et al., 2018).

Other Notable Studies

  • Neuronal Activation Modulation : Trimebutine has been observed to impact spinal neuronal activation in models of noxious somato-visceral stimulus and acute colonic inflammation, supporting its use in abdominal pain therapy in irritable bowel syndrome (Sinniger et al., 2005).

Mechanism of Action

Target of Action

Trimebutine-d5, like its parent compound Trimebutine, primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and visceral sensitivity .

Mode of Action

Trimebutine-d5 acts as an agonist on its primary targets, the peripheral mu, kappa, and delta opiate receptors . This interaction results in the modulation of gastrointestinal peptides release . At high concentrations, Trimebutine-d5 inhibits the extracellular Ca2+ influx in smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .

Biochemical Pathways

The action of Trimebutine-d5 affects several biochemical pathways. It has been shown to regulate the MAPK/ERK and PI3K/AKT signaling pathways . These pathways play a significant role in cell proliferation, migration, and apoptosis . Furthermore, Trimebutine-d5 has been found to modulate the release of gastrointestinal peptides such as motilin .

Pharmacokinetics

While specific pharmacokinetic data for Trimebutine-d5 is limited, studies on Trimebutine have shown that it is metabolized into desmethyl-trimebutine, its main active metabolite . The sensitivity of this metabolite in plasma is 20 ng.ml-1, and the analytical method has been proved to be linear for concentrations between 20 ng.ml-1 and 5000 ng.ml-1, with a variability less than 11% .

Result of Action

The molecular and cellular effects of Trimebutine-d5 are significant. It has been shown to inhibit cell viability and colony formation, and promote cell apoptosis . This is accompanied by the downregulation of Bcl-2 and upregulation of Bax . Both immunofluorescence staining and western blot results have shown that Trimebutine-d5 increases the level of active Caspase-3 .

Safety and Hazards

Trimebutine, a compound related to Trimebutine-d5, is known to be toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Trimebutine, a compound related to Trimebutine-d5, has been used extensively for the treatment of functional gastrointestinal disorders, including irritable bowel syndrome . Its unique properties make it a valuable compound for future research and potential therapeutic applications .

properties

IUPAC Name

[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDFXWUHHSAQU-WRMAMSRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676179
Record name 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189928-38-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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